molecular formula C5H5Cl2N3 B1270343 5-Amino-4,6-dichloro-2-methylpyrimidine CAS No. 39906-04-2

5-Amino-4,6-dichloro-2-methylpyrimidine

Cat. No. B1270343
M. Wt: 178.02 g/mol
InChI Key: FKRXXAMAHOGYNT-UHFFFAOYSA-N
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Patent
US07074929B2

Procedure details

Add iron powder (6.0 g) to a solution of 4,6 dichloro-2-methyl-5-nitro-pyrimidine (6.50 g, 31 mmol) in acetic acid (11 mL) and MeOH (50 mL). Heat the resulting mixture at 65° C. for 1 h. After cooling, to ambient temperature, filter the mixture through a pad of celite, and evaporate the filtrate to dryness under reduced pressure. Treat the residue with 1N aq NaOH, and extract with EtOAc. Wash the EtOAc extract with water and saturated aq NaCl, dry over Na2SO4, filter, and concentrate in vacuo to obtain the title compound as a solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[N:5]=[C:4]([CH3:12])[N:3]=1>C(O)(=O)C.CO.[Fe]>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([Cl:11])[N:5]=[C:4]([CH3:12])[N:3]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)C
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
6 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to ambient temperature
FILTRATION
Type
FILTRATION
Details
filter the mixture through a pad of celite
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Treat the residue with 1N aq NaOH
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
WASH
Type
WASH
Details
Wash the EtOAc
EXTRACTION
Type
EXTRACTION
Details
extract with water and saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1N)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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